(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5
Overview
Description
(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is a deuterated derivative of a naturally occurring ionone compound. Ionones are a group of aroma compounds found in essential oils, particularly in violet and rose oils. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and mechanisms of action of ionones due to its stability and distinguishable mass spectrometric profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 typically involves the deuteration of the parent ionone compound. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk deuterium gas supply
- Continuous flow reactors to maintain consistent reaction conditions
- Purification steps such as distillation and crystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 undergoes various chemical reactions, including:
- Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
- Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or basic medium
- Reduction: Lithium aluminum hydride in dry ether
- Substitution: Chlorine or bromine in the presence of iron or aluminum chloride
Major Products:
- Oxidation: Formation of ionone ketones or carboxylic acids
- Reduction: Formation of ionone alcohols
- Substitution: Formation of halogenated ionone derivatives
Scientific Research Applications
(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 has several applications in scientific research:
- Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for studying metabolic pathways and reaction mechanisms.
- Biology: Employed in tracer studies to investigate the biosynthesis and degradation of ionones in plants.
- Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ionone derivatives.
- Industry: Applied in the fragrance industry to develop new aroma compounds and study their stability and sensory properties.
Mechanism of Action
The mechanism of action of (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, in metabolic studies, the deuterated compound helps trace the enzymatic transformations and pathways involved in ionone metabolism.
Comparison with Similar Compounds
- Alpha-Ionone
- Beta-Ionone
- Gamma-Ionone
- Deuterated Ionones
Comparison: (E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Unlike non-deuterated ionones, it offers enhanced stability and a clear mass spectrometric signature, making it invaluable for tracing metabolic pathways and studying reaction mechanisms. Its chemical properties and reactivity are similar to other ionones, but the deuterium atoms confer additional benefits in analytical studies.
Properties
IUPAC Name |
6-[(1E,3E)-4-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-2-methylbuta-1,3-dienyl]-4-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-14(11-17-12-15(2)13-19(21)22-17)8-9-18-16(3)7-6-10-20(18,4)5/h8-9,11-13H,6-7,10H2,1-5H3/b9-8+,14-11+/i3D3,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONGASDKGNTSU-MBMQZAJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C2=CC(=CC(=O)O2)C)/C)(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.